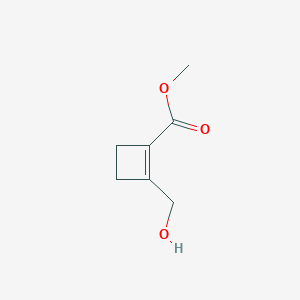

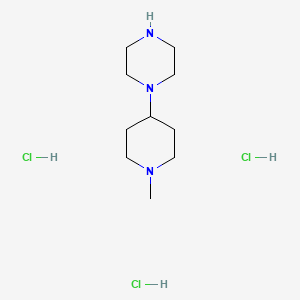

![molecular formula C11H10N2O2 B3327540 5-羟基-2,3-二氢吡咯并[2,1-b]喹唑啉-9(1H)-酮 CAS No. 35214-95-0](/img/structure/B3327540.png)

5-羟基-2,3-二氢吡咯并[2,1-b]喹唑啉-9(1H)-酮

描述

The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo [2,1-a]isoquinolines is described, using van Leusen’s polysubstituted pyrrole construction followed by intramolecular radical-oxidative cyclization of the isoquinoline system .Molecular Structure Analysis

The quinazoline bicyclic system in both molecules is planar with rms deviation of fitted atoms 0.0216 and 0.0247 respectively. The distribution of bond lengths and bond angles are typical for such systems .Chemical Reactions Analysis

The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones is an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .科学研究应用

分子结构分析

- 该化合物呈现平面苯环结构,其嘧啶环略微偏离平面度,其五元环的构象介于半椅和信封之间。这种结构排列促进了晶体结构中氢键的形成 (Magotra 等人,1996)。

合成方法

- 合成与天然存在的瓦西西酮生物碱结构相近的类似物的一种有效方法涉及 PIFA 引发的氧化 5-exo-trig 环化。由于产物具有良好的天然产物相似性 (NPL) 评分,该方法对于设计天然产物样化合物库非常重要 (Vaskevych 等人,2021)。

反应性和类似物的合成

- 已经开发出一种改进的合成途径,用于合成喹唑啉酮天然产物 2,3-二氢吡咯并[1,2-a]喹唑啉-5(1H)-酮。该方法适用于类似物合成和相关天然产物的合成。该支架对亲电试剂表现出不同的反应性,从而允许立体选择性产物的产生 (Sutherell 和 Ley,2016)。

抗菌活性

- 合成的化合物(包括 1,2,3,9-四氢吡咯并[2,1-b]喹唑啉-3-酮的亚芳基和芳基羟甲基衍生物)对金黄色葡萄球菌、大肠杆菌、蜡样芽孢杆菌、白色念珠菌和铜绿假单胞菌等多种菌株的抗菌活性表明了其在杀菌剂研究中的潜力 (Ortikov 等人,2017)。

从天然来源分离

- 该化合物从天然来源(如毒扁豆和紫苏)中分离,表明其存在于各种植物物种中。它的分离和结构分析有助于了解天然化合物的生物合成和潜在的生物活性 (Elmuradov 等人,2010)。

生物学评估

- 该化合物的某些衍生物显示出对各种人癌细胞系体外细胞毒性和抗疟疾活性。这表明其与开发癌症和疟疾的治疗剂有关 (Mphahlele 等人,2016)。

未来方向

属性

IUPAC Name |

5-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-8-4-1-3-7-10(8)12-9-5-2-6-13(9)11(7)15/h1,3-4,14H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLDXYTSVTJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=CC=C3O)C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

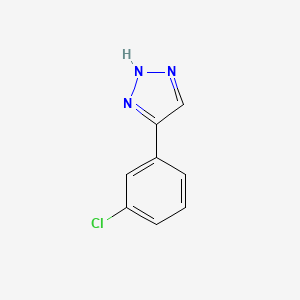

![3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile](/img/structure/B3327470.png)

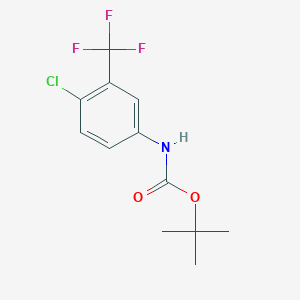

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)

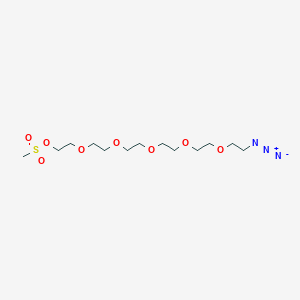

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)

![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)

![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)